molecular formula C19H22BClO3 B8083793 1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083793
M. Wt: 344.6 g/mol
InChI Key: RLHZHPXCMQNWFT-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. The presence of the 3-chlorophenyl and methoxyphenyl groups further enhances its reactivity and potential utility in organic synthesis and other applications.

Preparation Methods

Chemical Reactions Analysis

1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding boronic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- can be compared with other boronic esters and boron-containing compounds, such as:

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHZHPXCMQNWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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